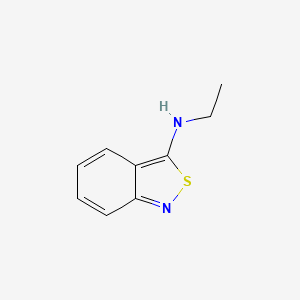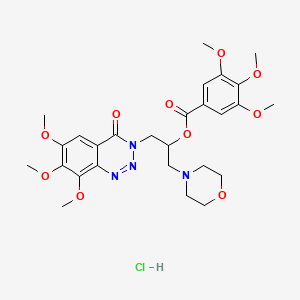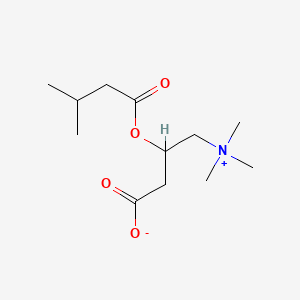![molecular formula C17H17ClO5S B1198254 Spiro[benzofuran-2(3H),1'-[2]cyclohexene]-3,4'-dione, 7-chloro-4,6-dimethoxy-6'-methyl-2'-(methylthio)- CAS No. 26881-62-9](/img/structure/B1198254.png)
Spiro[benzofuran-2(3H),1'-[2]cyclohexene]-3,4'-dione, 7-chloro-4,6-dimethoxy-6'-methyl-2'-(methylthio)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Spiro[benzofuran-2(3H),1'-[2]cyclohexene]-7-chloro-4,6-dimethoxy-6'-methyl-2'-(methylthio)-3,4'-dione is a member of benzofurans.
Wissenschaftliche Forschungsanwendungen
Chemical Derivatives and Synthesis
A derivative of this compound has been isolated from the marine-derived mangrove endophytic fungus Sporothrix sp., suggesting its occurrence in natural fungal species (Wen et al., 2010). Additionally, its derivatives are used in various chemical reactions, such as the double Michael reactions in the presence of catalytic ionic liquids, which are important in organic synthesis and producing biologically active products (Liu et al., 2017).
Electrocatalysis in Synthesis
The compound's derivatives play a role in electrocatalysis. For instance, electrocatalytic cascade assembly involving benzylidenebarbiturates and cyclohexane-1,3-diones has been used to form related compounds in high yields under mild conditions (Ryzhkov et al., 2021).
Biological Activity
Griseofulvin, a derivative of this compound, has shown biological activity, such as inducing aggregation of microtubule protein, which has implications in the study of microtubule assembly and function (Roobol et al., 1977). Additionally, it has been observed to induce chromosome instability in plants, which can be relevant in genetic and cellular studies (Griesbach et al., 1983).
Synthetic Pathways and Chemical Analysis
The compound has been involved in studies related to synthetic pathways, providing insights into complex chemical reactions and structural formations in organic chemistry. For example, studies on Stevens' tropolone synthesis and hydrolysis of spirocyclopentadiene and spiroindene dichloroketen adducts explore the formation of various complex compounds (Tsunetsugu et al., 1983).
Pharmaceutical Applications
While focusing on non-drug uses, it is noteworthy that derivatives of this compound have been studied for potential pharmaceutical applications. For example, spirocyclopropane compounds have been synthesized and evaluated as gastric antisecretory and antiulcer agents (Kawada et al., 1984).
Biosynthesis and Bioactive Compounds
The compound's derivatives have been studied in the context of biosynthesis and bioactive compounds, highlighting their relevance in natural products chemistry and potential therapeutic applications. For instance, spiroketals from the plant endophytic fungus Pestalotiopsis fici have been isolated and analyzed, providing evidence for a biosynthetic hypothesis involving Diels-Alder reaction cascades (Liu et al., 2013).
Eigenschaften
CAS-Nummer |
26881-62-9 |
|---|---|
Produktname |
Spiro[benzofuran-2(3H),1'-[2]cyclohexene]-3,4'-dione, 7-chloro-4,6-dimethoxy-6'-methyl-2'-(methylthio)- |
Molekularformel |
C17H17ClO5S |
Molekulargewicht |
368.8 g/mol |
IUPAC-Name |
7-chloro-4,6-dimethoxy-5'-methyl-3'-methylsulfanylspiro[1-benzofuran-2,4'-cyclohex-2-ene]-1',3-dione |
InChI |
InChI=1S/C17H17ClO5S/c1-8-5-9(19)6-12(24-4)17(8)16(20)13-10(21-2)7-11(22-3)14(18)15(13)23-17/h6-8H,5H2,1-4H3 |
InChI-Schlüssel |
DCCZLOASKLQMQQ-UHFFFAOYSA-N |
SMILES |
CC1CC(=O)C=C(C12C(=O)C3=C(O2)C(=C(C=C3OC)OC)Cl)SC |
Kanonische SMILES |
CC1CC(=O)C=C(C12C(=O)C3=C(O2)C(=C(C=C3OC)OC)Cl)SC |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



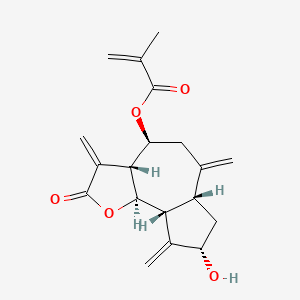


![8,9,10,10a-Tetrahydro-6,10b-methanofuro[2,3-c]pyrrolo[1,2-a]azepin-2(6H)-one](/img/structure/B1198175.png)
![(2S,5R,6R)-6-[[(2R)-Carboxy-3-thienylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid disodium salt](/img/structure/B1198177.png)

![[8,8-Dimethyl-9-(2-methylbut-2-enoyloxy)-2-oxo-9,10-dihydropyrano[2,3-f]chromen-10-yl] 2-methylbut-2-enoate](/img/structure/B1198183.png)
![4,5,6,7,8,8-Hexachloro-1a,2,3,4,5,6,7,7b-octahydro-4,7-methanonaphtho[1,2-b]oxirene](/img/structure/B1198186.png)

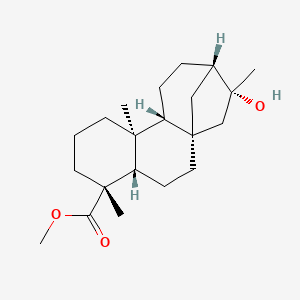
![5-[(6,7-Dimethoxyisoquinolin-1-yl)methyl]-2-methoxyphenol](/img/structure/B1198190.png)
